Direct Violet 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H22N6Na2O8S2 |

|---|---|

Molecular Weight |

728.7 g/mol |

IUPAC Name |

disodium;6-amino-5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C32H24N6O8S2.2Na/c33-25-11-5-19-13-23(47(41,42)43)15-27(39)29(19)31(25)37-35-21-7-1-17(2-8-21)18-3-9-22(10-4-18)36-38-32-26(34)12-6-20-14-24(48(44,45)46)16-28(40)30(20)32;;/h1-16,39-40H,33-34H2,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |

InChI Key |

VDRKHPFIMDTBNX-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)[O-])N.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Direct Violet 1: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Violet 1, also known by its Colour Index name C.I. 22570, is a bis-azo dye that has historically been used in the textile industry for dyeing cotton and other cellulosic fibers.[1][2] More recently, it has garnered significant interest in the scientific community for its potent biological activity, particularly as an inhibitor of the protein-protein interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor, a critical step in viral entry.[3] This guide provides a comprehensive overview of the chemical properties, structure, and relevant biological activities of this compound, with a focus on its potential applications in research and drug development.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | disodium;6-amino-5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate | PubChem |

| Synonyms | C.I. This compound, C.I. 22570, Direct Violet N, Direct Violet 4RB, Chlorazol Violet N, Diamine Violet N | [1][5] |

| CAS Number | 2586-60-9 | [1] |

| Molecular Formula | C₃₂H₂₂N₆Na₂O₈S₂ | [1] |

| Molecular Weight | 728.66 g/mol | [1] |

| Appearance | Reddish-brown solid powder | [1][2] |

| Solubility | Soluble in water (62.5 mg/mL); slightly soluble in ethanol; insoluble in most organic solvents. | [3] |

| λmax (Water) | 525.0 nm | [6] |

| Decomposition | No data available | [4] |

Chemical Structure

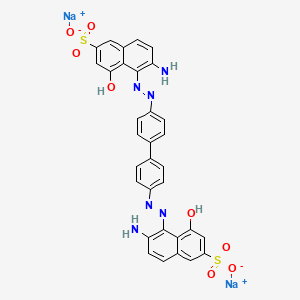

This compound is a symmetric bis-azo dye. Its structure features a central biphenyl core linked via two azo groups (-N=N-) to two molecules of 6-amino-4-hydroxynaphthalene-2-sulfonic acid. The presence of multiple aromatic rings, azo linkages, and auxochromic groups (amino and hydroxyl) are responsible for its characteristic color. The sulfonic acid groups confer water solubility to the molecule.

Caption: Chemical structure of this compound.

Spectroscopic Properties

UV-Visible Spectroscopy

This compound exhibits a maximum absorbance (λmax) at 525.0 nm in water, which falls within the green region of the visible spectrum, resulting in its violet appearance.[6] The absorbance is due to π → π* electronic transitions within the extensive conjugated system of aromatic rings and azo linkages.

Infrared (IR) Spectroscopy

-

O-H stretch: A broad band around 3400-3200 cm⁻¹ from the hydroxyl groups.

-

N-H stretch: A medium to sharp band in the same region (3400-3200 cm⁻¹) from the amino groups.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

N=N stretch (azo): A weak to medium band around 1630-1575 cm⁻¹.

-

C=C stretch (aromatic): Multiple sharp bands in the 1600-1450 cm⁻¹ region.

-

S=O stretch (sulfonate): Strong, characteristic bands around 1200-1150 cm⁻¹ and 1050-1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectra with complete assignments for this compound are not available in the reviewed literature. However, the ¹H NMR spectrum would be expected to show a complex pattern of signals in the aromatic region (typically 6.5-8.5 ppm). The protons of the amino and hydroxyl groups would likely appear as broad singlets. The ¹³C NMR spectrum would display a multitude of signals corresponding to the non-equivalent carbon atoms in the biphenyl and naphthyl rings.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a two-step diazotization and coupling reaction.[2]

Materials:

-

4,4'-Diaminobiphenyl (Benzidine)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

6-Amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma acid)

-

Sodium carbonate (Na₂CO₃)

-

Ice

Protocol:

-

Tetrazotization of 4,4'-Diaminobiphenyl: a. A suspension of 4,4'-diaminobiphenyl in dilute hydrochloric acid is prepared in a reaction vessel and cooled to 0-5 °C in an ice bath. b. A solution of sodium nitrite in water is added dropwise to the cooled suspension with constant stirring, maintaining the temperature below 5 °C. The addition is continued until a slight excess of nitrous acid is detected (using starch-iodide paper). This results in the formation of the tetraazotized biphenyl intermediate.

-

Coupling Reaction: a. A solution of 6-amino-4-hydroxynaphthalene-2-sulfonic acid (2 molar equivalents) is prepared in an aqueous solution of sodium carbonate. b. The cold solution of the tetraazotized biphenyl is slowly added to the solution of the coupling component with vigorous stirring. The pH of the reaction mixture is maintained in the acidic range to facilitate the coupling reaction. c. The reaction is allowed to proceed at low temperature until the coupling is complete, which can be monitored by the absence of the diazonium salt. d. The resulting this compound dye precipitates from the solution and can be isolated by filtration, followed by washing with a brine solution to remove impurities, and then dried.

Caption: General workflow for the synthesis of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions (Example):

-

HPLC System: Agilent 1290 Infinity LC or equivalent with a Diode Array Detector (DAD).

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic buffer (e.g., 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: DAD monitoring at the λmax of this compound (525 nm) and other relevant wavelengths.

-

Injection Volume: 10 µL.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Filter all solutions through a 0.45 µm filter before injection.

-

Set up the HPLC system with the specified conditions.

-

Inject the standards and the sample solution.

-

Identify the peak corresponding to this compound based on its retention time and UV-Vis spectrum from the DAD.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

Inhibition of SARS-CoV-2 Entry

This compound has been identified as a potent inhibitor of the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human ACE2 receptor.[3] This interaction is the crucial first step for viral entry into host cells.

Key Findings:

-

Inhibits SARS-CoV-2-S-RBD binding to human ACE2 with an IC₅₀ of 1.47 µM.[3]

-

Inhibits SARS-CoV-S1S2 binding to ACE2 with an IC₅₀ of 2.63 µM.[3]

-

Inhibits SARS-CoV-2 pseudovirus entry into hACE2 expressing host cells with an IC₅₀ of 35.8 µM.[3]

The proposed mechanism of action is the direct binding of this compound to the SARS-CoV-2 spike protein, thereby sterically hindering its interaction with the ACE2 receptor on the host cell surface.

Caption: Proposed mechanism of SARS-CoV-2 entry inhibition by this compound.

Inhibition of TNF-α Signaling

This compound has also been shown to inhibit the binding of Tumor Necrosis Factor-alpha (TNF-α) to its receptor, TNFR1, with an IC₅₀ of 2.11 µM.[3] TNF-α is a pro-inflammatory cytokine involved in a wide range of cellular processes, including inflammation, apoptosis, and immune responses. By blocking the TNF-α/TNFR1 interaction, this compound may modulate downstream signaling pathways such as NF-κB and MAPK, which are crucial in the inflammatory cascade. This suggests a potential anti-inflammatory role for this compound.

Experimental Protocol: SARS-CoV-2 Spike-ACE2 Binding Inhibition Assay (Competitive ELISA)

This is a representative protocol for a competitive enzyme-linked immunosorbent assay (ELISA) to screen for inhibitors of the Spike-ACE2 interaction.

Materials:

-

Recombinant SARS-CoV-2 Spike RBD protein

-

Recombinant human ACE2 protein, biotinylated

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Assay buffer (e.g., PBS with 0.1% Tween-20 and 1% BSA)

-

96-well microplate

-

This compound (or other test compounds)

Protocol:

-

Coating: Coat the wells of a 96-well plate with the Spike RBD protein (e.g., 100 ng/well) in a coating buffer overnight at 4 °C.

-

Washing and Blocking: Wash the plate with assay buffer to remove unbound protein. Block the remaining protein-binding sites in the wells with a blocking buffer for 1-2 hours at room temperature.

-

Competition: a. Prepare serial dilutions of this compound in assay buffer. b. Add the diluted this compound to the wells. c. Immediately add a constant concentration of biotinylated ACE2 protein to all wells. d. Incubate for 1-2 hours at room temperature to allow for competitive binding.

-

Detection: a. Wash the plate to remove unbound reagents. b. Add Streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature. c. Wash the plate again. d. Add TMB substrate to each well and incubate in the dark until a color develops.

-

Measurement: Stop the reaction by adding the stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Analysis: The signal will be inversely proportional to the inhibitory activity of this compound. Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Conclusion

This compound is a bis-azo dye with well-defined chemical and structural properties. Beyond its traditional use as a colorant, it has emerged as a promising molecule for biomedical research due to its potent inhibitory effects on the SARS-CoV-2 spike protein-ACE2 interaction and TNF-α signaling. This technical guide provides a foundational understanding of its characteristics and offers exemplary protocols for its synthesis, analysis, and biological evaluation. Further research is warranted to fully elucidate its therapeutic potential and to develop more specific and potent derivatives for drug development applications.

References

An In-depth Technical Guide to the Synthesis of Direct Violet 1 (C.I. 22570)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Direct Violet 1 (C.I. 22570), a disazo dye. The document outlines the chemical reactions, starting materials, and a representative experimental protocol. Quantitative data and characterization information are summarized for clarity.

Core Synthesis Pathway

The synthesis of this compound (C.I. 22570) is a two-stage process rooted in classical azo dye chemistry. The overall process involves:

-

Bis-diazotization: A primary aromatic diamine, 4,4'-diaminobiphenyl (benzidine), is converted into a relatively stable bis-diazonium salt. This reaction is conducted in an acidic medium at low temperatures to prevent the decomposition of the diazonium salt.

-

Azo Coupling: The resulting bis-diazonium salt is then coupled with two equivalents of a coupling component, 6-Amino-4-hydroxynaphthalene-2-sulfonic acid (gamma acid). This electrophilic substitution reaction occurs under alkaline conditions to afford the final disazo dye.

The chemical structure of this compound is characterized by two azo groups (-N=N-) linking a central biphenyl core to two substituted naphthalene rings.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Reference |

| Chemical Name | disodium;6-amino-5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate | [1] |

| C.I. Number | 22570 | [2] |

| CAS Number | 2586-60-9 | [2] |

| Molecular Formula | C₃₂H₂₂N₆Na₂O₈S₂ | [2] |

| Molecular Weight | 728.66 g/mol | [2] |

| Appearance | Reddish-brown to brown powder | [2][3] |

| λmax (in water) | 525.0 nm | [1] |

| Absorbance (E1%1cm) | 295 at 525.0 nm | [1] |

Experimental Protocols

The following is a representative experimental protocol for the laboratory-scale synthesis of this compound. This protocol is based on general procedures for diazotization and azo coupling reactions.

Materials:

-

4,4'-Diaminobiphenyl (Benzidine)

-

6-Amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma acid)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Ice

-

Distilled water

Safety Precautions:

-

4,4'-Diaminobiphenyl (Benzidine) is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection.

-

Concentrated acids and bases are corrosive and should be handled with care.

-

Diazonium salts can be explosive when dry and should be kept in solution and handled at low temperatures.

Procedure:

Part 1: Bis-Diazotization of 4,4'-Diaminobiphenyl

-

In a 500 mL beaker, prepare a solution of hydrochloric acid by adding a calculated molar excess of concentrated HCl to distilled water.

-

Suspend one molar equivalent of 4,4'-diaminobiphenyl in the acidic solution. Stir to create a fine slurry.

-

Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring. It is critical to maintain this temperature range throughout the diazotization process.

-

In a separate beaker, dissolve a slight molar excess (approximately 2.1 molar equivalents) of sodium nitrite in a minimal amount of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold 4,4'-diaminobiphenyl suspension over a period of 30-45 minutes. Ensure the temperature does not rise above 5 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure complete diazotization. The resulting solution contains the bis-diazonium salt of 4,4'-diaminobiphenyl.

Part 2: Azo Coupling

-

In a separate larger beaker (e.g., 1 L), dissolve two molar equivalents of 6-Amino-4-hydroxynaphthalene-2-sulfonic acid in an aqueous solution of sodium carbonate or sodium hydroxide. The solution should be alkaline (pH 8-10) to facilitate the coupling reaction.

-

Cool the solution of the coupling component to 0-5 °C in an ice bath.

-

Slowly add the cold bis-diazonium salt solution from Part 1 to the cold solution of the coupling component with vigorous stirring. The dye will begin to precipitate as a colored solid.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, continue to stir the reaction mixture for 2-4 hours, allowing the temperature to slowly rise to room temperature.

-

The dye is then salted out by adding sodium chloride to the reaction mixture, which decreases its solubility in water and promotes precipitation.

-

The precipitated dye is collected by filtration, washed with a saturated sodium chloride solution, and dried in an oven at a controlled temperature.

Synthesis Pathway Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis pathway of this compound (C.I. 22570).

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

Caption: Experimental workflow for the synthesis of this compound.

References

A Technical Guide to the Spectroscopic Analysis of Direct Violet 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of C.I. Direct Violet 1 (CAS: 2586-60-9), a bis-azo dye with applications in the textile industry and recent research interest as a potential viral entry inhibitor. This document details the known physicochemical properties of this compound, outlines standard methodologies for its analysis using various spectroscopic techniques, and presents expected spectral characteristics based on its molecular structure.

Physicochemical Properties of this compound

This compound is a water-soluble dye characterized by its double azo-chromophore system. Its fundamental properties are summarized below.[1][2][3][4]

| Property | Value | Reference |

| C.I. Name | This compound, 22570 | [1][3] |

| Synonyms | Chlorazol Violet N, Direct Violet N, Direct Violet 4RB | [4][5] |

| CAS Number | 2586-60-9 | [1][2] |

| Molecular Formula | C₃₂H₂₂N₆Na₂O₈S₂ | [1][2] |

| Molecular Weight | 728.66 g/mol | [1][2][4] |

| Chemical Class | Bis-azo Dye | [1] |

| Physical Appearance | Reddish-brown powder | [4] |

| Solubility | Soluble in water, slightly soluble in ethanol | [1][4] |

General Spectroscopic Workflow

The comprehensive analysis of a dye such as this compound involves a multi-faceted spectroscopic approach. Each technique provides unique structural information, and together they allow for unambiguous identification and characterization. A typical experimental workflow is outlined below.

Caption: General workflow for the spectroscopic characterization of this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to investigate the electronic transitions within the chromophoric system of the dye. The extended conjugation provided by the two azo groups and aromatic rings in this compound results in strong absorption in the visible region of the electromagnetic spectrum, giving the compound its characteristic violet color.

Expected Spectral Data

While specific public-domain spectra for this compound are not extensively detailed, its color indicates an expected maximum absorption (λmax) in the green-yellow region of the spectrum.

| Parameter | Expected Value Range | Notes |

| λmax | 550 - 590 nm | The exact λmax is dependent on solvent and pH. Azo dyes are known to exhibit shifts in their absorption spectra. |

| Appearance | Purple to purplish-red solution | [1] |

Experimental Protocol

-

Solvent Selection: Prepare a stock solution of this compound in deionized water or an appropriate buffer.

-

Calibration Curve: Create a series of dilutions from the stock solution to known concentrations.

-

Blank Measurement: Use the selected solvent as a blank reference to zero the spectrophotometer.

-

Sample Measurement: Measure the absorbance of each dilution across the UV-Vis range (typically 200-800 nm) to determine the λmax.[6][7]

-

Analysis: According to the Beer-Lambert law, plot absorbance at λmax versus concentration to create a calibration curve, which can be used for quantitative analysis.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a crucial technique for identifying the functional groups present in the this compound molecule. The analysis provides a molecular fingerprint based on the vibrational frequencies of its covalent bonds.

Expected Spectral Data

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference |

| 3500 - 3300 | O-H and N-H stretching | Hydroxyl (-OH), Amine (-NH₂) | [8] |

| 3100 - 3000 | Aromatic C-H stretching | Aromatic Rings | [8] |

| ~1600 | C=C stretching | Aromatic Rings | [9] |

| 1550 - 1450 | N=N stretching | Azo group (-N=N-) | [8] |

| 1260 - 1180 | S=O stretching (asymmetric) | Sulfonate (-SO₃⁻) | [8] |

| 1080 - 1000 | S=O stretching (symmetric) | Sulfonate (-SO₃⁻) | [8] |

Experimental Protocol

-

Sample Preparation: The solid dye sample is finely ground and mixed with potassium bromide (KBr) powder. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), the solid sample can be used directly.

-

Pellet Formation: The KBr mixture is pressed into a thin, transparent pellet.

-

Background Scan: An FT-IR spectrum of the empty sample holder or pure KBr pellet is recorded as the background.

-

Sample Scan: The sample pellet is placed in the spectrometer and its infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[8]

-

Data Analysis: The resulting spectrum is analyzed to identify absorption peaks corresponding to the molecule's functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and can provide information about its elemental composition and fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.

Expected Spectral Data

| Parameter | Expected Value | Notes |

| Molecular Ion [M]²⁻ | m/z = 342.03 | As a disodium salt, the molecule exists as a dianion in solution. |

| Molecular Ion [M+H]⁻ | m/z = 683.08 | In negative ion mode with a proton adduct. |

| Molecular Ion [M+Na]⁻ | m/z = 705.06 | In negative ion mode with a sodium adduct. |

| Exact Mass | 728.0736 g/mol | [2] |

Experimental Protocol

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is a common technique for large, polar, and ionic molecules like this compound. It generates ions from the sample solution without significant fragmentation.[10]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight, TOF; or Quadrupole).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Analysis: The spectrum is analyzed to identify the molecular ion peak and confirm the molecular weight. HRMS can be used to verify the elemental composition with high accuracy.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the different types of protons and their neighboring environments, while ¹³C NMR identifies the different types of carbon atoms.

Expected Spectral Data

Experimental Protocol

-

Solvent Selection: The sample must be dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), to avoid large solvent signals in the ¹H NMR spectrum.

-

Sample Preparation: A small amount of this compound is dissolved in the chosen deuterated solvent in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and/or ¹³C spectra are acquired.

-

Data Processing: The raw data is Fourier transformed and processed (phasing, baseline correction) to produce the final spectrum.

-

Spectral Interpretation: The chemical shifts, integration (for ¹H), and coupling patterns of the signals are analyzed to elucidate the molecular structure.

Application in Drug Development: Inhibiting SARS-CoV-2 Entry

Recent studies have identified this compound as an inhibitor of the protein-protein interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor, with IC₅₀ values in the low micromolar range.[12] This interaction is the critical first step in viral entry into host cells. The proposed mechanism involves the dye binding to key residues, thereby blocking the attachment of the virus.

Caption: Mechanism of this compound as a SARS-CoV-2 entry inhibitor.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. C.I. This compound | C32H22N6Na2O8S2 | CID 135462983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Violet N 100% CAS: 2586-60-9 Chemical Direct Dye - Dyestuff, Color | Made-in-China.com [m.made-in-china.com]

- 4. sdinternational.com [sdinternational.com]

- 5. scbt.com [scbt.com]

- 6. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. medchemexpress.com [medchemexpress.com]

Solubility Profile of Direct Violet 1 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Direct Violet 1 (C.I. 22570) in various organic solvents. The information is compiled from available literature and technical data sheets to support research, development, and application of this diazo dye.

Core Concepts and Summary

This compound is a water-soluble dye that is generally characterized by its limited solubility in most organic solvents. Qualitative assessments consistently describe it as being slightly soluble in alcohols like ethanol and insoluble in many other common organic solvents. However, for practical laboratory applications, its solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) is of significant interest.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively reported in publicly available literature. The following table summarizes the available quantitative and qualitative solubility information.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Notes |

| Water | H₂O | 18.02 | 62.5 mg/mL (85.77 mM)[1] | Readily soluble, forming a deep purplish-red to purple solution.[2] |

| Ethanol | C₂H₅OH | 46.07 | Slightly soluble[2] | Forms a red-light purple solution.[2] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Soluble at 10 mM | A 10 mM solution in DMSO is commercially available, indicating solubility at this concentration.[3] |

| Other Organic Solvents | - | - | Insoluble[2] | Generally reported as insoluble in other common organic solvents. |

Experimental Protocols

The determination of dye solubility in organic solvents is a critical step for various applications, from optimizing dyeing processes to preparing solutions for biological assays. Below are generalized experimental protocols for determining both qualitative and quantitative solubility.

Qualitative Solubility Determination

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A range of organic solvents (e.g., ethanol, methanol, acetone, DMSO, N,N-dimethylformamide)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 1-5 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected organic solvent to the test tube.

-

Vigorously shake or vortex the mixture for 30-60 seconds.

-

Allow the mixture to stand and observe for any undissolved solid.

-

Record the observation as:

-

Soluble: No visible solid particles.

-

Slightly Soluble: A small amount of solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid does not appear to have dissolved.

-

Quantitative Solubility Determination (Spectrophotometric Method)

This method allows for the determination of the saturation solubility of a dye in a specific solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Spectrophotometer

-

Cuvettes

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or magnetic stirrer

-

Centrifuge

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the organic solvent in a sealed container (e.g., a vial or flask).

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a magnetic stirrer can be used.

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution at a high speed to pellet the undissolved solid.

-

Carefully collect the supernatant. For accuracy, filter the supernatant through a syringe filter to remove any remaining suspended particles.

-

-

Spectrophotometric Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Create a calibration curve by plotting absorbance versus concentration.

-

Dilute the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted saturated solution.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This concentration represents the solubility of this compound in that solvent at the experimental temperature.

-

Visualizations

Experimental Workflow for Quantitative Solubility Determination

Caption: Workflow for determining the quantitative solubility of this compound.

Signaling Pathway Inhibition by this compound

Recent research has identified this compound as an inhibitor of the protein-protein interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor.[2][4][5] This interaction is the critical first step in viral entry into host cells.

References

- 1. glpbio.com [glpbio.com]

- 2. Small-Molecule Inhibitors of the Coronavirus Spike – ACE2 Protein-Protein Interaction as Blockers of Viral Attachment and Entry for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Immunomart [immunomart.com]

- 4. Broad-Spectrum Small-Molecule Inhibitors of the SARS-CoV-2 Spike-ACE2 Protein-Protein Interaction from a Chemical Space of Privileged Protein Binders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Mechanism of Action of Direct Violet 1 in Biological Staining

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Violet 1, a diazo anionic dye, has found utility in various industrial applications, including biological staining. This technical guide delineates the core mechanism of action of this compound in the context of biological histology and cytology. By examining its chemical structure and the principles of dye-tissue interactions, this document elucidates the non-covalent forces that govern its staining properties. This guide also presents available quantitative data, proposes experimental protocols based on the application of similar direct dyes, and provides visualizations to illustrate the theoretical staining mechanisms and workflows.

Introduction to this compound

This compound, also known by its Colour Index number 22570, is a synthetic dye belonging to the azo class of compounds. Its molecular structure features two azo groups (-N=N-) which are responsible for its chromophoric properties.[1] As a "direct" dye, it possesses a high affinity for cellulosic materials and can also bind to proteinaceous substrates, such as those found in biological tissues, without the need for a mordant.[2] Its utility in biological staining stems from its ability to impart a distinct violet color to specific tissue components, thereby enhancing their visualization under a microscope.

Chemical and Physical Properties

A comprehensive understanding of the mechanism of action of this compound necessitates a review of its fundamental chemical and physical characteristics. These properties dictate its solubility, stability, and reactivity with biological macromolecules.

| Property | Value | Reference |

| Chemical Name | disodium;6-amino-5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate | [3] |

| C.I. Name | This compound | [4] |

| CAS Number | 2586-60-9 | [3][4] |

| Molecular Formula | C₃₂H₂₂N₆Na₂O₈S₂ | [3][4][5] |

| Molecular Weight | 728.66 g/mol | [3][4][5] |

| Appearance | Reddish-brown powder | [1] |

| Solubility | Soluble in water | [1] |

| Class | Diazo dye | [1] |

Core Mechanism of Action in Biological Staining

The staining of biological tissues by this compound is a complex process governed by a combination of non-covalent interactions between the dye molecules and the tissue's macromolecular components, primarily proteins and, to a lesser extent, carbohydrates.

The Role of Non-Covalent Interactions

Unlike reactive dyes, which form covalent bonds with their substrates, direct dyes like this compound rely on weaker intermolecular forces for their binding. These forces include:

-

Hydrogen Bonding: The numerous hydroxyl (-OH), amino (-NH₂), and sulfonic acid (-SO₃H) groups in the this compound molecule, as well as in tissue proteins like collagen, provide ample opportunities for hydrogen bond formation. This is a primary driver of the dye's affinity for tissue structures.

-

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules. The large, planar aromatic structure of this compound allows for significant van der Waals interactions with the surfaces of protein molecules.

-

Ionic Interactions: Although this compound is an anionic dye, and many tissue proteins are also negatively charged at neutral pH, localized positive charges on proteins (e.g., from lysine and arginine residues) can interact with the sulfonate groups of the dye.

-

Hydrophobic Interactions: The aromatic rings of the dye are hydrophobic and will preferentially associate with nonpolar regions of proteins, away from the aqueous environment.

The culmination of these forces results in the selective accumulation of this compound in certain tissue components, leading to differential staining.

Figure 1: Proposed non-covalent interactions between this compound and a protein molecule in tissue.

Staining of Specific Tissue Components

-

Connective Tissue: Direct dyes are known to stain connective tissues, particularly collagen and reticular fibers. The linear, elongated structure of this compound may allow it to align with the fibrillar arrangement of collagen, maximizing intermolecular interactions.

-

Amyloid: A significant application of direct dyes in pathology is the staining of amyloid deposits. The β-pleated sheet structure of amyloid provides a regular, linear scaffold for the dye molecules to bind via hydrogen bonds.[2] This ordered arrangement of dye molecules can lead to the phenomenon of birefringence under polarized light, a characteristic feature used in amyloid detection. While Congo Red is the classic direct dye for this purpose, other direct dyes, including those with violet hues, are also effective.[2]

Quantitative Data

| Target Interaction | IC₅₀ (μM) | Assay Description | Reference |

| SARS-CoV-2-S-RBD binding to human ACE2 | 1.47 | Inhibition of the interaction between the receptor-binding domain of the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2. | [6][7] |

| SARS-CoV-S1S2 binding to ACE2 | 2.63 | Inhibition of the interaction between the S1S2 subunit of the SARS-CoV spike protein and ACE2. | [6][7] |

| TNF-R1 binding to TNFα | 2.11 | Inhibition of the interaction between tumor necrosis factor receptor 1 and tumor necrosis factor-alpha. | [6][7] |

| SARS-CoV-2 pseudovirus entry into hACE2 expressing host cells | 35.8 | Inhibition of viral entry into host cells. | [6][7] |

These data, while from a non-histological context, demonstrate that this compound can bind to proteins with micromolar affinity, supporting the proposed mechanism of action.

Experimental Protocols

Specific, validated histological staining protocols for this compound are not widely published. However, based on the principles of direct dye staining and protocols for similar dyes, the following methodologies can be considered as starting points for optimization.

Proposed Protocol for Staining of Amyloid

This protocol is adapted from methods using other direct dyes for amyloid detection.

Reagents:

-

1% this compound aqueous solution

-

Alkaline sodium chloride solution (2% NaCl in 1% NaOH)

-

1% Acetic acid

-

Mayer's Hematoxylin (for counterstaining)

Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Incubate sections in the 1% this compound solution for 20-30 minutes at room temperature or 15 minutes at 60°C.

-

Rinse briefly in distilled water.

-

Differentiate in the alkaline sodium chloride solution for 15-30 seconds.

-

Rinse thoroughly in tap water.

-

Counterstain with Mayer's Hematoxylin for 1-2 minutes.

-

Wash in tap water.

-

Differentiate in 1% acetic acid.

-

"Blue" in running tap water or a suitable bluing agent.

-

Dehydrate through graded alcohols, clear in xylene, and mount.

Expected Results:

-

Amyloid: Violet to purple

-

Nuclei: Blue

-

Background: Light violet or colorless

Figure 2: A proposed workflow for amyloid staining using this compound.

Proposed Protocol for Staining of Connective Tissue

This protocol is a general method for direct dye staining of connective tissue and would require optimization for this compound.

Reagents:

-

0.1% this compound in a saturated picric acid solution

-

Weigert's Iron Hematoxylin (for nuclear staining)

-

1% Acetic acid

Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Stain nuclei with Weigert's Iron Hematoxylin and differentiate appropriately.

-

Wash well in running tap water.

-

Stain in the this compound-picric acid solution for 1 hour at room temperature.

-

Rinse briefly in 1% acetic acid.

-

Dehydrate rapidly through graded alcohols, clear in xylene, and mount.

Expected Results:

-

Collagen and other connective tissue elements: Violet

-

Nuclei: Black

-

Muscle and cytoplasm: Yellow (from picric acid)

Conclusion

The mechanism of action of this compound in biological staining is predicated on the cumulative effect of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions, between the dye molecule and tissue macromolecules. Its linear, aromatic structure is particularly suited for binding to fibrillar proteins like collagen and the β-pleated sheets of amyloid. While specific quantitative data and validated protocols for its histological use are currently limited, the principles governing direct dyes provide a strong theoretical framework for its application. Further research is warranted to fully characterize its binding affinities and optimize staining protocols for various tissue types, which would solidify its role as a valuable tool in histopathology and biomedical research.

References

- 1. Staining of amyloid with cotton dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stainsfile.com [stainsfile.com]

- 3. C.I. This compound | C32H22N6Na2O8S2 | CID 135462983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. emperordye.com [emperordye.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

An In-depth Technical Guide to the Safe Handling of Direct Violet 1 in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for Direct Violet 1 (CAS No. 2586-60-9), a synthetic azo dye utilized in various research and industrial applications. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1][2] It is essential to understand the potential health effects associated with this chemical.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

Some sources also indicate possible risks of irreversible effects.[1] As an azo dye, there is a potential for reductive cleavage to aromatic amines, some of which are known to be carcinogenic.[4] However, this compound is not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[1][2] Mutagenicity data has been reported for this compound.[1]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure to this compound, a combination of engineering controls and personal protective equipment should be employed.

Engineering Controls

Proper ventilation is paramount when handling this compound, especially in its powder form, to minimize dust generation and accumulation.[1]

| Control Measure | Specification |

| Ventilation | Use in a well-ventilated area. A chemical fume hood is recommended.[1][2] |

| Safety Stations | An eyewash station and a safety shower must be readily accessible.[1][2] |

| Process Enclosure | For larger quantities or procedures with a high potential for aerosolization, use a process enclosure or glove box.[1] |

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Item | Standard/Specification |

| Eye/Face Protection | Chemical safety goggles or glasses with side shields. | Approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166.[5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Inspect gloves prior to use.[6] |

| Lab coat or other protective clothing. | To minimize skin contact.[1] | |

| Respiratory Protection | An approved respirator should be worn when ventilation is inadequate or when handling large quantities. | Follow institutional respiratory protection program guidelines. |

Safe Handling and Storage Procedures

Handling

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][5]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not eat, drink, or smoke in areas where this compound is handled.[6]

-

Minimize dust generation and accumulation.[1]

Storage

Proper storage is essential to maintain the stability of this compound and prevent hazardous reactions.

| Storage Condition | Requirement |

| Container | Keep in a tightly closed, light-resistant container.[1] |

| Temperature | Store in a cool, dry place.[1] Recommended storage temperature is 4°C for sealed containers, away from moisture and light.[2] For solutions in solvent, -80°C is recommended for long-term storage.[2] |

| Incompatibilities | Store away from strong oxidizing agents, strong reducing agents, strong acids, and strong alkalis.[1][2] |

First Aid and Emergency Procedures

In the event of exposure to this compound, immediate first aid is critical.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical aid immediately.[1][2] |

| Skin Contact | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1][2] |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1][7] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[1][2] |

Emergency Spill Procedures

In case of a spill, follow these steps:

-

Evacuate personnel to a safe area.

-

Wear appropriate personal protective equipment.

-

Avoid generating dust.

-

For small spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.

-

For large spills, prevent further leakage or spillage if safe to do so.

-

Clean the spill area thoroughly.

Toxicological and Experimental Data

| Data Point | Finding |

| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA.[1][2] However, as an azo dye, it may be cleaved into carcinogenic arylamines.[4] |

| Mutagenicity | Mutagenicity data has been reported.[1] |

| Acute Effects | Harmful by inhalation, ingestion, or skin absorption. Causes eye and skin irritation. Material is irritating to mucous membranes and the upper respiratory tract.[1] |

No specific experimental protocols for the safety assessment of this compound were identified in the public domain. Researchers should refer to general guidelines for the toxicological assessment of chemical compounds.

Disposal Considerations

All waste containing this compound must be handled as hazardous waste. Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Visualized Laboratory Safety Workflow

The following diagram illustrates a general workflow for the safe handling of chemical hazards like this compound in a laboratory setting.

Caption: General Laboratory Safety Workflow for Handling Chemical Hazards.

References

- 1. emperordye.com [emperordye.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. C.I. This compound | C32H22N6Na2O8S2 | CID 135462983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. aksci.com [aksci.com]

- 6. echemi.com [echemi.com]

- 7. ny02208580.schoolwires.net [ny02208580.schoolwires.net]

Genotoxicity of Direct Violet 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Violet 1 (C.I. 22570), an azo dye, has been subject to genotoxicity testing to ascertain its potential to induce genetic damage. This technical guide provides a comprehensive overview of the available genotoxicity data for this compound, including a summary of quantitative findings from key assays, detailed experimental protocols, and visualizations of experimental workflows and potential mechanisms of action. The available data indicates that this compound is mutagenic in the bacterial reverse mutation assay (Ames test) and can induce chromosomal damage in vivo, as evidenced by the micronucleus assay in rats. This document is intended to serve as a resource for researchers and professionals involved in the safety assessment of chemical compounds.

Introduction

Quantitative Genotoxicity Data

The following tables summarize the quantitative data from genotoxicity studies conducted on this compound.

Table 1: Bacterial Reverse Mutation Assay (Ames Test)

Data for this table is inferred from qualitative descriptions in safety assessment reports, as specific quantitative values were not available in the reviewed literature. The results indicate a positive response, particularly in the TA1537 strain, suggesting it can act as a frameshift mutagen.

| Tester Strain | Metabolic Activation (S9) | Concentration Range | Result |

| Salmonella typhimurium TA1537 | With and Without | Not Specified | Positive (Significant, dose-related increase in revertant colonies) |

| Salmonella typhimurium TA98 | With and Without | Not Specified | Weakly Positive |

| Salmonella typhimurium TA1535 | With and Without | Not Specified | Weakly Positive |

| Salmonella typhimurium TA100 | With and Without | Not Specified | Negative |

| Salmonella typhimurium TA102 | With and Without | Not Specified | Negative |

Table 2: In Vivo Micronucleus Assay in Male Rats

Data extracted from the study by Wafaa M Abd El-Rahim, et al. (2008).[1]

| Treatment Group | Duration of Treatment | Number of Animals | Mean ± SD of Micronucleated Polychromatic Erythrocytes (MnPCEs) per 1000 PCEs |

| Control | 2 weeks | Not Specified | 0.25 ± 0.07 |

| Direct Violet | 2 weeks | Not Specified | 2.40 ± 0.14 |

| Control | 8 weeks | Not Specified | 0.28 ± 0.06 |

| Direct Violet | 8 weeks | Not Specified | 3.10 ± 0.11 |

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

This protocol is a generalized procedure based on standard OECD guidelines.

Objective: To evaluate the potential of this compound to induce gene mutations in bacterial strains.

Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA102.

Methodology:

-

Preparation of Test Substance: this compound is dissolved in a suitable solvent (e.g., DMSO or water). A range of concentrations is prepared.

-

Metabolic Activation: The assay is performed both with and without a metabolic activation system (S9 fraction from the liver of Aroclor 1254-induced rats).

-

Plate Incorporation Method:

-

To 2 mL of molten top agar at 45°C, 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance solution, and 0.5 mL of S9 mix (for activated assays) or buffer (for non-activated assays) are added.

-

The mixture is vortexed and poured onto the surface of a minimal glucose agar plate.

-

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (his+) on each plate is counted. The background lawn of bacterial growth is also examined for signs of toxicity.

-

Data Analysis: The mean number of revertants for each concentration is compared to the mean of the solvent control. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants and/or a reproducible and statistically significant positive response at one or more concentrations.

In Vivo Micronucleus Assay in Male Rats

This protocol is based on the study conducted by Wafaa M Abd El-Rahim, et al. (2008).[1]

Objective: To assess the clastogenic or aneugenic potential of this compound in the bone marrow of rats.

Test System: Male rats.

Methodology:

-

Animal Dosing: Male rats were administered this compound by oral gavage. In the cited study, a dose of up to 1000 mg/kg body weight was used to establish a dose-dependent response.[1]

-

Treatment Duration: Animals were treated for 2 and 8 weeks.[1]

-

Bone Marrow Collection: At the end of the treatment period, animals are euthanized. The femurs are removed, and the bone marrow is flushed out using fetal bovine serum.

-

Slide Preparation: The bone marrow cells are centrifuged, and the cell pellet is resuspended. A small drop of the cell suspension is placed on a clean microscope slide, and a smear is prepared.

-

Staining: The slides are air-dried and stained with a suitable stain (e.g., May-Grünwald-Giemsa) to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

-

Scoring: Under a microscope, at least 1000 PCEs per animal are scored for the presence of micronuclei. The number of micronucleated PCEs (MnPCEs) is recorded. The ratio of PCEs to NCEs is also determined to assess cytotoxicity.

-

Data Analysis: The frequency of MnPCEs in the treated groups is compared to that of the control group using appropriate statistical methods. A significant increase in the frequency of MnPCEs in the treated animals indicates a positive result.

In Vitro Chromosomal Aberration Assay

No specific study data for this compound was found. The following is a generalized protocol.

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

Test System: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

Methodology:

-

Cell Culture and Treatment: Cells are cultured in appropriate media. The cells are then exposed to various concentrations of this compound, both with and without metabolic activation (S9 mix), for a defined period (e.g., 3-6 hours for short-term treatment, or up to 24 hours for continuous treatment).

-

Cell Harvest: Following treatment, the cells are washed and incubated in a fresh medium. A spindle inhibitor (e.g., colcemid) is added to arrest the cells in metaphase.

-

Slide Preparation: The cells are harvested, treated with a hypotonic solution to swell the cells, and then fixed. The fixed cells are dropped onto microscope slides.

-

Staining: The slides are stained with a chromosome-staining solution (e.g., Giemsa).

-

Microscopic Analysis: At least 100 well-spread metaphases per concentration are analyzed for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

-

Data Analysis: The frequency of aberrant cells and the number of aberrations per cell are calculated for each concentration and compared to the negative control. Statistical analysis is performed to determine the significance of any observed increases.

Visualizations

Experimental Workflow

Caption: Workflow for an in vitro chromosomal aberration assay.

Signaling Pathway

References

Methodological & Application

Application Notes and Protocols: Direct Violet 1 Staining for Histology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Violet 1, a double azo dye, is traditionally utilized in the textile industry for coloring cellulose fibers.[1] Its properties as a direct dye, which involves the formation of hydrogen bonds with the substrate, suggest its potential for application in histological staining.[2][3] This document provides a detailed, adapted protocol for the use of this compound in a histological context, based on established methods for other direct dyes such as Congo Red and Sirius Red. The protocol is intended to serve as a starting point for researchers to optimize for their specific applications.

Direct dyes are anionic dyes that can bind to tissues, particularly to components rich in hydroxyl groups like cellulose and, by extension, certain extracellular matrix components in animal tissues. The staining mechanism primarily relies on non-covalent interactions, including hydrogen bonding and van der Waals forces, between the dye molecules and the tissue substrate.[2][4] The linear and planar structure of direct dye molecules facilitates their alignment and binding to the linear molecules of the substrate.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| C.I. Number | 22570 | [1] |

| CAS Number | 2586-60-9 | [1] |

| Molecular Formula | C₃₂H₂₂N₆Na₂O₈S₂ | [1] |

| Molecular Weight | 728.66 g/mol | [1] |

| Solubility | Soluble in water | [1] |

| Appearance | Reddish-brown powder | [1] |

Table 2: Recommended Reagents and Solutions for this compound Staining

| Reagent/Solution | Composition | Preparation Notes |

| This compound Staining Solution (Stock) | This compound powder: 1 g, Distilled water: 100 mL | Dissolve the dye in water. This forms a 1% stock solution. |

| Alkaline Staining Solution (Working) | 1% this compound Stock Solution: 50 mL, Saturated Picric Acid: 50 mL, Sodium Hydroxide (1N): 1 mL | Mix well. The addition of picric acid can enhance staining of collagenous structures. The solution should be alkaline. |

| Differentiator | 80% Ethanol: 100 mL, Potassium hydroxide: 0.2 g | Used to remove excess stain. |

| Counterstain (Optional) | Mayer's Hematoxylin | For nuclear counterstaining. |

Experimental Protocols

This protocol is adapted from established methods for other direct dyes and should be optimized for specific tissues and research questions.

I. Tissue Preparation

-

Fixation: Fix tissue specimens in 10% neutral buffered formalin for 24-48 hours. Other fixatives may be suitable, but formalin is a good starting point.

-

Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

-

Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged glass slides.

-

Deparaffinization and Rehydration:

-

Deparaffinize the sections in xylene (2 changes of 5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.

-

Rinse in distilled water.

-

II. Staining Procedure

-

Mordanting (Optional): For enhanced staining, sections can be treated with a mordant like Bouin's fluid for 1 hour at 56°C, followed by a thorough wash in running tap water.

-

Staining: Immerse the slides in the Alkaline this compound Staining Solution for 30-60 minutes at room temperature. Incubation time may need to be adjusted based on tissue type and desired staining intensity.

-

Rinsing: Briefly rinse the slides in tap water to remove excess staining solution.

-

Differentiation: Dip the slides in the Differentiator solution for a few seconds to remove background staining. Monitor this step microscopically to avoid over-differentiation.

-

Washing: Wash the slides thoroughly in running tap water for 5 minutes.

-

Counterstaining (Optional): If nuclear detail is required, counterstain with Mayer's Hematoxylin for 3-5 minutes.

-

Bluing: If hematoxylin is used, "blue" the sections in running tap water or Scott's tap water substitute for 5 minutes.

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

-

Clear in xylene (2 changes of 3 minutes each).

-

Mount with a permanent mounting medium.

-

Expected Results

-

Target Structures (e.g., Amyloid, Collagen): Violet to purple

-

Nuclei (if counterstained): Blue

-

Background: Light pink or colorless

Visualizations

Concluding Remarks

The provided protocol for this compound staining is an adapted method and should be considered a starting point for optimization. Researchers are encouraged to adjust parameters such as dye concentration, incubation time, and pH to achieve optimal results for their specific applications. The inherent properties of this compound as a direct dye suggest its potential utility in highlighting specific extracellular matrix components or pathological deposits in histological sections.

References

Application Notes and Protocols for Staining Cellulose Fibers in Plants with Direct Violet 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Violet 1 is a water-soluble anionic dye belonging to the direct dye class, characterized by its high affinity for cellulosic materials. This property makes it a valuable tool for the visualization and analysis of cellulose fibers in plant tissues. The staining mechanism primarily involves non-covalent interactions, including hydrogen bonding and van der Waals forces, between the planar dye molecules and the linear cellulose polymers. This allows for the specific highlighting of cellulose-rich structures such as primary and secondary cell walls, facilitating studies in plant anatomy, cell wall biology, and the effects of chemical compounds on plant structural integrity.

These application notes provide a comprehensive guide for the use of this compound in staining cellulose fibers in plant specimens. While specific quantitative data for this compound in microscopic applications are limited in published literature, the provided protocols are adapted from established methods for similar direct dyes, such as Direct Red 23, which are widely used for cellulose visualization.

Data Presentation

Table 1: Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| C.I. Number | 22570 | [1] |

| Molecular Formula | C₃₂H₂₂N₆Na₂O₈S₂ | [1] |

| Molecular Weight | 728.66 g/mol | [1] |

| CAS Number | 2586-60-9 | [1] |

| Class | Double Azo Dye | [1] |

| Solubility | Soluble in water | [1] |

Table 2: Comparison of Common Cellulose Stains

| Stain | Staining Principle | Advantages | Disadvantages |

| Direct Dyes (e.g., this compound, Direct Red 23) | Non-covalent binding (hydrogen bonds, van der Waals forces) | Simple procedure, good for qualitative visualization. | Lower specificity compared to fluorescent probes, potential for background staining. |

| Calcofluor White | Binds to β-1,4-glucans (cellulose and chitin) | High fluorescence, good for quantitative analysis. | Requires UV excitation which can cause autofluorescence. |

| Congo Red | Binds to β-1,4-glucans | Can be used for both bright-field and fluorescence microscopy. | Fluorescence can be pH-sensitive. |

| Toluidine Blue O | Metachromatic stain, binds to acidic polysaccharides and lignin | Simple, provides differential staining of various cell wall components. | Not specific to cellulose. |

Experimental Protocols

Note: The following protocols are adapted from methodologies for other direct dyes used in plant cellulose staining due to the lack of specific published protocols for this compound in this application. Optimization may be required depending on the plant species and tissue type.

Protocol 1: Staining of Fresh Plant Tissue Sections

Materials:

-

This compound powder

-

Distilled water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Plant material (e.g., stems, roots, leaves)

-

Microtome or sharp razor blade for sectioning

-

Microscope slides and coverslips

-

Glycerol (for mounting)

-

Microscope (bright-field or fluorescence)

Procedure:

-

Preparation of Staining Solution: Prepare a 0.1% (w/v) stock solution of this compound in distilled water. For working solution, dilute the stock solution with PBS to a final concentration of 0.01% - 0.05%. The optimal concentration may vary depending on the tissue.

-

Tissue Sectioning: Prepare thin transverse or longitudinal sections (20-50 µm) of the plant material using a microtome or a sharp razor blade.

-

Staining:

-

Place the sections in the this compound working solution.

-

Incubate for 5-15 minutes at room temperature. Incubation time can be adjusted to optimize staining intensity.

-

-

Washing:

-

Remove the staining solution and wash the sections with PBS or distilled water 2-3 times to remove excess stain.

-

-

Mounting and Observation:

-

Mount the stained sections on a microscope slide with a drop of glycerol and cover with a coverslip.

-

Observe under a bright-field or fluorescence microscope. While primarily a visible dye, some direct dyes exhibit fluorescence.

-

Protocol 2: Staining of Fixed and Embedded Plant Tissues

Materials:

-

All materials from Protocol 1

-

Fixative solution (e.g., FAA: 50% ethanol, 5% acetic acid, 10% formalin)

-

Ethanol series (30%, 50%, 70%, 95%, 100%) for dehydration

-

Paraffin or resin for embedding

-

Xylene or other clearing agents

Procedure:

-

Fixation: Fix the plant tissue in FAA for at least 24 hours.

-

Dehydration: Dehydrate the tissue through a graded ethanol series.

-

Clearing and Embedding: Clear the tissue with xylene and embed in paraffin or resin according to standard histological procedures.

-

Sectioning: Cut thin sections (5-10 µm) using a microtome.

-

Deparaffinization and Rehydration: Deparaffinize the sections with xylene and rehydrate through a reverse ethanol series.

-

Staining: Follow steps 3 and 4 from Protocol 1.

-

Dehydration and Mounting: Dehydrate the stained sections through an ethanol series, clear with xylene, and mount with a permanent mounting medium.

-

Observation: Observe under a microscope.

Visualizations

Caption: Experimental workflow for staining plant cellulose fibers with this compound.

Caption: Proposed binding mechanism of this compound to cellulose fibers.

References

Application Notes: Detection of Protein Aggregation Using Crystal Violet

Introduction

The aggregation of proteins is a significant concern in the development of biopharmaceuticals and is implicated in a range of debilitating diseases. Monitoring and quantifying protein aggregation is therefore crucial for ensuring product quality, safety, and efficacy, as well as for advancing our understanding of disease mechanisms. While a variety of biophysical techniques are available for this purpose, fluorescent dye-based assays offer a convenient, high-throughput, and cost-effective method for detecting protein aggregates.

Crystal Violet, a triarylmethane dye, has emerged as a valuable tool for the selective detection of certain types of protein aggregates, particularly early-stage, pre-fibrillar oligomers. Unlike traditional amyloid-binding dyes such as Thioflavin T (ThT), which primarily recognize the cross-β sheet structure of mature fibrils, Crystal Violet can preferentially bind to soluble oligomeric intermediates. This characteristic makes it particularly useful for studying the early stages of aggregation and for screening inhibitors that target oligomer formation. The binding of Crystal Violet to these aggregates leads to a measurable increase in its fluorescence, providing a quantitative readout of the extent of aggregation.

These application notes provide a detailed protocol for the use of Crystal Violet in the detection and monitoring of protein aggregation.

Principle of the Assay

The Crystal Violet assay is based on the change in the dye's fluorescence properties upon binding to protein aggregates. In an aqueous solution, Crystal Violet is largely non-fluorescent due to the internal rotation of its phenyl groups, which provides a non-radiative pathway for the decay of its excited state. When Crystal Violet binds to the hydrophobic pockets present on the surface of protein oligomers and aggregates, this internal rotation is restricted. This restriction of molecular motion closes the non-radiative decay channel, leading to a significant enhancement of the dye's fluorescence quantum yield. The resulting increase in fluorescence intensity is directly proportional to the amount of aggregated protein present in the sample, allowing for quantitative analysis.

Materials and Reagents

-

Crystal Violet (CV) powder (Sigma-Aldrich, Cat. No. C0775 or equivalent)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Protein of interest (e.g., amyloid-beta, alpha-synuclein, or a therapeutic antibody)

-

Low-binding microcentrifuge tubes

-

Black, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements

-

Fluorescence microplate reader with appropriate excitation and emission filters

Experimental Protocols

Preparation of Reagents

1.1 Crystal Violet Stock Solution (1 mM):

-

Weigh out 4.08 mg of Crystal Violet powder.

-

Dissolve the powder in 10 mL of sterile, deionized water to create a 1 mM stock solution.

-

Mix thoroughly by vortexing.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulates.

-

Store the stock solution in a light-protected container at 4°C for up to one month.

1.2 Protein Sample Preparation:

-

Monomeric Protein Preparation: To ensure the starting material is monomeric and free of pre-existing aggregates, it is recommended to subject the protein to a size-exclusion chromatography (SEC) step. The monomeric fractions should be collected and their concentration determined using a reliable method such as UV absorbance at 280 nm.

-

Induction of Aggregation: Protein aggregation can be induced by various methods depending on the protein being studied. Common methods include:

-

Thermal Stress: Incubating the protein solution at an elevated temperature (e.g., 37-60°C).

-

Mechanical Agitation: Shaking or stirring the protein solution.

-

pH Shift: Adjusting the pH of the buffer to a value known to promote aggregation.

-

Addition of Co-solvents or Salts: Introducing agents that destabilize the native protein structure.

-

Crystal Violet Staining Protocol for Protein Aggregates

-

Prepare Working Solutions:

-

Dilute the 1 mM Crystal Violet stock solution in PBS (pH 7.4) to the desired final working concentration. A typical starting concentration is 10 µM.

-

Prepare the protein samples (both monomeric control and aggregated samples) at the desired concentrations in PBS (pH 7.4).

-

-

Assay Setup in a 96-well Plate:

-

To each well of a black, clear-bottom 96-well plate, add 90 µL of the protein sample.

-

Include appropriate controls:

-

Buffer Blank: 90 µL of PBS only.

-

Dye Blank: 90 µL of PBS.

-

Monomeric Protein Control: 90 µL of monomeric protein solution.

-

-

Add 10 µL of the Crystal Violet working solution to each well to achieve the final desired dye concentration. This will result in a total volume of 100 µL per well.

-

Mix the contents of the wells gently by pipetting up and down or by using a plate shaker for 30 seconds.

-

-

Incubation:

-

Incubate the plate at room temperature for 15 minutes, protected from light. This allows for the binding of Crystal Violet to the protein aggregates to reach equilibrium.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader.

-

Set the excitation wavelength to 580-590 nm and the emission wavelength to 610-630 nm.[1]

-

Record the fluorescence intensity for each well.

-

Data Analysis

-

Background Subtraction: Subtract the fluorescence intensity of the dye blank (PBS + Crystal Violet) from all other readings.

-

Normalization: The fluorescence signal can be normalized to the monomeric protein control to determine the fold-increase in fluorescence upon aggregation.

-

Fold Change = (Fluorescence of Aggregated Sample - Fluorescence of Dye Blank) / (Fluorescence of Monomeric Sample - Fluorescence of Dye Blank)

-

-

Kinetic Studies: For monitoring the kinetics of protein aggregation, the plate can be incubated in the plate reader at a constant temperature with periodic shaking, and fluorescence readings can be taken at regular time intervals.

Data Presentation

The following tables provide examples of how to structure quantitative data from Crystal Violet aggregation assays.

Table 1: Concentration-Dependent Fluorescence of Crystal Violet with Aggregated Protein

| Protein Aggregate Concentration (µM) | Average Fluorescence Intensity (a.u.) | Standard Deviation | Fold Increase over Monomer |

| 0 (Monomer Control) | 150 | 12 | 1.0 |

| 5 | 850 | 45 | 5.7 |

| 10 | 1600 | 89 | 10.7 |

| 20 | 3100 | 150 | 20.7 |

| 40 | 5800 | 230 | 38.7 |

Table 2: Kinetic Parameters of Protein Aggregation Measured by Crystal Violet Fluorescence

| Condition | Lag Time (t_lag, hours) | Aggregation Rate (slope) | Maximum Fluorescence (F_max, a.u.) |

| Control | 2.5 | 1200 a.u./hour | 6000 |

| + Inhibitor A (10 µM) | 8.2 | 450 a.u./hour | 5800 |

| + Inhibitor B (10 µM) | 3.0 | 1100 a.u./hour | 3500 |

Visualizations

Diagram 1: Experimental Workflow for Crystal Violet Protein Aggregation Assay

Caption: Workflow for detecting protein aggregation using Crystal Violet.

Diagram 2: Principle of Crystal Violet Fluorescence Enhancement

Caption: Mechanism of Crystal Violet fluorescence upon binding to aggregates.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background Fluorescence | Impure Crystal Violet solution | Filter the Crystal Violet stock solution through a 0.22 µm filter. |

| Autofluorescence from buffer components or plate | Run a buffer blank to determine the background signal and subtract it from all readings. Use non-fluorescent, black microplates. | |

| Low Signal-to-Noise Ratio | Suboptimal dye or protein concentration | Perform a titration of both the Crystal Violet and protein concentrations to find the optimal ratio. |

| Incorrect excitation/emission wavelengths | Verify the wavelength settings on the fluorometer are optimal for Crystal Violet. | |

| High Variability between Replicates | Incomplete mixing | Ensure thorough mixing of samples and dye in the wells. |

| Pipetting errors | Use calibrated pipettes and proper pipetting technique. | |

| Presence of air bubbles | Centrifuge the plate briefly to remove air bubbles before reading. |

Conclusion

The Crystal Violet assay provides a sensitive and straightforward method for the detection of protein aggregates, with a particular utility in identifying early-stage oligomeric species. Its ease of use and high-throughput compatibility make it an excellent tool for screening large numbers of samples in drug development and for fundamental research into the mechanisms of protein aggregation. By following the detailed protocols and guidelines presented in these application notes, researchers can obtain reliable and reproducible data on protein aggregation.

References

Direct Violet 1: Application Notes for Fluorescent Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Violet 1, a diazo textile dye, has been identified for its potential applications beyond the textile industry, including in biological research. While traditionally used for coloring cellulose fibers, recent interest has emerged in its utility as a fluorescent probe for microscopy.[1][2][3] This document provides an overview of its potential applications, hypothesized fluorescent properties, and protocols for its use in cellular imaging. It is important to note that while this compound is classified as a fluorescent dye, detailed characterization of its use in fluorescence microscopy is not extensively documented in peer-reviewed literature.[4] Therefore, the following protocols and data are based on the general properties of similar dyes and should be considered as a starting point for experimental optimization.

Principle of Action